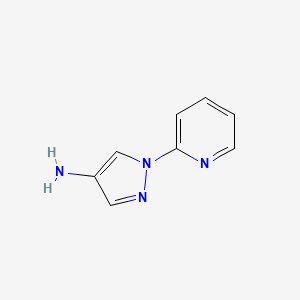

1-(pyridin-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNNPOHQZOTMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182669 | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28465-95-4 | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details two primary, field-proven synthetic strategies: the cyclization of 2-hydrazinopyridine with a suitable three-carbon synthon and a two-step process involving the synthesis and subsequent reduction of a 4-nitro-pyrazole intermediate. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles and experimental considerations to ensure successful and verifiable synthesis.

Introduction

The pyrazole nucleus is a foundational scaffold in the design of a vast array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions. When functionalized with both a pyridinyl and an amino group, as in this compound, the resulting molecule presents a rich pharmacophore for kinase inhibition and other targeted therapies. The strategic placement of the pyridinyl group at the N1 position of the pyrazole ring and the amino group at the C4 position creates a molecule with distinct hydrogen bonding capabilities and steric profiles, making it a valuable building block in the synthesis of complex drug candidates. This guide will explore the most reliable and efficient methods for the preparation of this key intermediate.

Synthetic Strategies

Two principal synthetic pathways have been established for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Cyclocondensation of 2-Hydrazinopyridine

This approach builds the pyrazole ring through the reaction of 2-hydrazinopyridine with a three-carbon electrophilic partner. The key to forming the 4-amino-substituted pyrazole is the selection of a synthon that introduces the amino group or a precursor that can be readily converted to an amino group.

Route 2: Nitration and Subsequent Reduction

This two-step strategy involves the initial synthesis of a 1-(pyridin-2-yl)-4-nitropyrazole intermediate, followed by the chemical reduction of the nitro group to the desired 4-amino functionality. This method is often robust and provides a clear path to the target compound, leveraging well-established nitration and reduction methodologies.[1]

Detailed Experimental Protocols

Route 1: Cyclocondensation Approach

While a direct, one-pot synthesis from readily available three-carbon synthons is theoretically plausible, a more reliable and documented approach involves the use of a β-ketonitrile, which upon cyclization with 2-hydrazinopyridine, yields an aminopyrazole derivative.

Workflow for Route 1

Caption: Cyclocondensation of 2-hydrazinopyridine with a β-ketonitrile.

Protocol 1: Synthesis via Cyclocondensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Synthon: To the stirred solution, add the β-ketonitrile derivative (1.1 eq). The choice of the specific β-ketonitrile will dictate the substitution pattern. For the synthesis of the 4-amino pyrazole, a synthon like 3-amino-3-oxopropanenitrile could be theoretically employed, though this specific reaction is not widely documented for this exact product. A more common approach in the literature for related compounds involves reactants like 3-oxo-3-phenylpropanenitrile, which would yield a different C3-substituent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction, which can be acid-catalyzed.

-

Stoichiometry: A slight excess of the β-ketonitrile is often used to ensure the complete consumption of the more valuable 2-hydrazinopyridine.

-

Purification: Chromatographic purification is often necessary to remove any unreacted starting materials and potential regioisomeric byproducts.

Route 2: Synthesis via Nitration and Reduction

This route offers a more controlled and often higher-yielding pathway to the target molecule.

Workflow for Route 2

Caption: Two-step synthesis via a 4-nitro-pyrazole intermediate.

Protocol 2A: Synthesis of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole

This protocol is adapted from general procedures for the nitration of pyrazoles.[2]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(pyridin-2-yl)-4-nitro-1H-pyrazole.

Protocol 2B: Reduction of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole to this compound

This protocol is based on a well-established method for the reduction of aromatic nitro compounds.[2]

-

Catalytic Hydrogenation:

-

Reaction Setup: Dissolve 1-(pyridin-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Chemical Reduction (Alternative to Hydrogenation):

-

Reaction Setup: Suspend 1-(pyridin-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise to the suspension.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete as indicated by TLC/LC-MS.

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-9) with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Causality Behind Experimental Choices:

-

Nitration: The use of a mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic and heteroaromatic rings. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reduction: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of nitro groups, with water being the only byproduct. Tin(II) chloride in acidic media is a classic and reliable alternative for this transformation.

-

Work-up: The basic work-up in the chemical reduction method is necessary to neutralize the acidic reaction medium and to precipitate tin salts, which can then be removed by filtration.

Characterization Data

The structural confirmation of the synthesized this compound is crucial. Below is a table summarizing the expected analytical data based on its chemical structure.[3]

| Analytical Technique | Expected Data |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Mass Spectrometry (ESI+) | Predicted [M+H]⁺: 161.0822 |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.4 (d, 1H, pyridinyl-H6), ~8.0 (s, 1H, pyrazolyl-H3), ~7.9 (td, 1H, pyridinyl-H4), ~7.5 (s, 1H, pyrazolyl-H5), ~7.2 (ddd, 1H, pyridinyl-H5), ~7.1 (d, 1H, pyridinyl-H3), ~4.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~151 (pyridinyl-C2), ~148 (pyridinyl-C6), ~139 (pyridinyl-C4), ~135 (pyrazolyl-C3), ~125 (pyrazolyl-C4), ~122 (pyridinyl-C5), ~118 (pyrazolyl-C5), ~112 (pyridinyl-C3) |

| Appearance | Expected to be a solid at room temperature. |

Note: The NMR chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridinyl-pyrazole scaffold is a known "hinge-binding" motif for many protein kinases. The 4-amino group provides a convenient handle for further functionalization, allowing for the introduction of various side chains to explore the binding pocket of target proteins and optimize pharmacokinetic properties. This compound and its derivatives have been investigated as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other kinases implicated in inflammatory diseases and cancer.[4]

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic strategies. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. The cyclocondensation route offers a more direct approach, while the nitration-reduction sequence provides a well-controlled and often higher-yielding alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and development programs.

References

- The synthesis of 1H‐pyrazole‐appended pyridines. (2022). Journal of Molecular Structure.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University.

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)

- N,N,N ,N -Tetramethyl ethylenediamine for synthesis 110-18-9 - Sigma-Aldrich. (n.d.).

- Pyrazole | 288-13-1 - ChemicalBook. (n.d.).

- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google P

- N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine - PubChem. (n.d.).

- 28466-04-8|1-(Pyridin-4-yl)-1H-pyrazol-4-amine - BLDpharm. (n.d.).

- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). NIH.

- CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone)

- Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.).

- 1928755-24-1|1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol - BLDpharm. (n.d.).

- 1-PYRIDIN-4-YL-ETHANOL synthesis - ChemicalBook. (n.d.).

- 1-(pyridin-4-yl)-1h-pyrazol-4-amine - PubChemLite. (n.d.).

- 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine | ChemScene. (n.d.).

- 1221820-73-0 | 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine | ChemScene. (n.d.).

- 1H-Pyrazol-4-amine, 5-methyl-1-(2-methyl-4-pyridinyl)- | 1374830-02-0 - ChemicalBook. (n.d.).

- WO2004005282A1 - PHENYL-[4-(3-PHENYL-1H-PYRAZOL-4-YL)-PYRIMIDIN-2-Yl)

- 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem. (n.d.).

- AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)

- Tetramethylethylenediamine - Wikipedia. (n.d.).

- Tetramethylethylenediamine (TEMED) | BSCHM-1498 | BioString. (n.d.).

- TEMED, 100 ml, CAS No. 110-18-9 | PAGE Reagents - Carl ROTH. (n.d.).

- N,N,N',N'-Tetramethylenediamine | 110-18-9 | FT00547 - Biosynth. (n.d.).

- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine dihydrochloride|BLD Pharm. (n.d.).-amine dihydrochloride|BLD Pharm. (n.d.).

Sources

- 1. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 2. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)-1H-pyrazol-4-amine

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. It belongs to a class of molecules known as pyridinyl-pyrazoles, which merge two key pharmacophoric rings: the pyrazole and the pyridine. The pyrazole ring, a five-membered diazole, is recognized as a "privileged scaffold" due to its synthetic accessibility, favorable drug-like properties, and its capacity to act as a versatile bioisosteric replacement for other aromatic systems.[1][2] This scaffold is a cornerstone in the architecture of numerous protein kinase inhibitors (PKIs), which are at the forefront of targeted cancer therapies.[1][2] The linkage of a pyridine ring, a common motif in pharmaceuticals for modulating solubility and forming critical interactions with biological targets, creates a molecular framework with high potential for developing potent and selective therapeutic agents.[3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers and drug development professionals. We will delve into its structural attributes, a robust synthetic pathway, spectral characteristics, chemical reactivity, and its pivotal role as a building block in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. The molecule consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C4 position with an amino group. This arrangement allows for a specific spatial orientation of hydrogen bond donors and acceptors, which is crucial for molecular recognition processes, such as binding to the ATP pocket of protein kinases.[5]

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-1-(2-pyridyl)pyrazole, 2-(4-Aminopyrazol-1-yl)pyridine | N/A |

| CAS Number | 28465-95-4 | N/A |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [6] |

| Monoisotopic Mass | 160.07489 Da | [6] |

| Appearance | Solid (predicted) | N/A |

| XlogP (predicted) | 0.5 | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |

| Hydrogen Bond Acceptors | 3 (pyrazole N2, pyridine N, -NH₂) | [6] |

| Rotatable Bond Count | 1 | [6] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

mol [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdalign="center"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=206681&t=l"width="200"/>td>tr><tr><tdalign="center"style="padding-top:10px;"><b>1-(pyridin-2-yl)-1H-pyrazol-4-amineb>td>tr>table> >]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

While multiple routes to 4-aminopyrazoles exist, a reliable and widely applicable strategy involves the construction of a 4-nitropyrazole intermediate followed by catalytic hydrogenation.[7][8] This method is advantageous as it utilizes stable precursors and the final reduction step is typically clean and high-yielding.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available 4-nitro-1H-pyrazole.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

-

Add 2-chloropyridine or 2-bromopyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The choice of a copper or palladium catalyst may be necessary to facilitate this N-arylation, a common practice for coupling nitrogen heterocycles.

-

Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the 1-(pyridin-2-yl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in a protic solvent like ethanol or methanol.[8]

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure amine.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure solid.

-

The final product's identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy:

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the pyridine nitrogen (at C6') will likely appear as a doublet of doublets at the most downfield position. The other three protons will appear as multiplets or doublets of doublets in their characteristic regions.

-

Pyrazole Protons: Two singlets are expected. The proton at C5 of the pyrazole ring will be deshielded by the adjacent N1-aryl substituent and the N2 atom, likely appearing around δ 8.0-8.5 ppm. The proton at C3 will appear slightly more upfield, perhaps around δ 7.5-8.0 ppm.

-

Amine Protons: A broad singlet in the region of δ 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration. This signal will exchange with D₂O.

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-155 ppm), with the carbon attached to nitrogen (C2') being the most deshielded.

-

Pyrazole Carbons: Three signals are expected. The C5 and C3 carbons will be in the aromatic region (δ 120-140 ppm). The C4 carbon, bearing the amino group, will be significantly shielded and appear further upfield (δ 100-115 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretching: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).

-

C=N and C=C Stretching: Multiple sharp peaks in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyrazole and pyridine rings.

-

N-H Bending: A band around 1600-1640 cm⁻¹, often overlapping with aromatic stretches.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A strong peak corresponding to the molecular weight of the compound (m/z ≈ 160.07).

-

Fragmentation: Key fragmentation patterns would likely involve the loss of HCN from the pyrazole ring or cleavage at the N-N or C-N bonds connecting the two heterocyclic rings.

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the exocyclic amino group, the pyrazole N2 atom, and the pyridine nitrogen atom. This multifunctional nature makes it a versatile synthon for constructing more complex molecular architectures.

Caption: Key reactive sites on this compound.

-

Reactions at the Amino Group (Site A): The C4-amino group is a potent nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes and ketones to form Schiff bases (imines).[12] Furthermore, this amine is a crucial handle for building fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through condensation with 1,3-dicarbonyl compounds.[7][13][14]

-

Reactions at the Pyrazole N2 Atom (Site B): The lone pair of electrons on the N2 atom is pyridine-like and imparts basic character to the molecule, allowing it to form salts with acids.[15] This site is the primary point of coordination for metal ions and can undergo alkylation, although typically requiring more forcing conditions than the more basic pyridine nitrogen.

-

Reactions at the Pyridine Nitrogen (Site C): The pyridine nitrogen is the most basic site in the molecule and will be preferentially protonated or alkylated under standard conditions. It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties and reactivity of the pyridine ring.

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors.[1][2] The dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[2] Many successful kinase inhibitors mimic the adenine portion of ATP to bind to the enzyme's active site. The aminopyrazole moiety is an excellent adenine bioisostere, with the pyrazole N2 and the exocyclic amine perfectly positioned to form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[5]

The pyridin-2-yl group at the N1 position serves as a vector for exploring the solvent-exposed region of the ATP pocket. Modifications to this ring can be used to enhance potency, tune selectivity against different kinases, and improve pharmacokinetic properties such as solubility and metabolic stability.[16] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a core pyrazole ring, underscoring the scaffold's clinical and commercial importance.[1][2] The pyridinyl-pyrazole motif, specifically, is found in a multitude of clinical and preclinical candidates targeting kinases like JAK, c-Met, and RET.[1][16]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for the development of next-generation therapeutics. Its chemical properties—defined by its robust synthetic accessibility, predictable spectral characteristics, and versatile reactivity—make it an invaluable tool for medicinal chemists. Its structural framework is ideally suited for targeting protein kinases, a class of enzymes central to cancer and inflammatory diseases. As the demand for targeted therapies continues to grow, the importance of "privileged scaffolds" like this pyridinyl-pyrazole will only increase, solidifying its role in the future of drug discovery.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1436-1451. [Link]

-

ResearchGate. (n.d.). The reaction of 4-aminopyrazoles 1 a–c, 2 a, b with aldehydes. [Image]. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Baron, M., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of new heterocyclic platforms. Organic & Biomolecular Chemistry, 12(43), 8745-8756. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

-

Reyes-González, D., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]

-

Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Sosnovskikh, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4453. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 248-285). [Link]

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

-

Singh, S., & Sharma, P. K. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 14(10), 5576-5584. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. [Link]

-

Semantic Scholar. (2016). Recent applications of pyrazole and its substituted analogs. Retrieved from [Link]

-

PubChem. (n.d.). 1-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. Retrieved from [Link]

-

González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions. [Link]

-

Padalkar, V. S., & Sekar, N. (2012). A novel fluorescent dye based on pyrazole and 1,3,5-triazine for protein conjugation. Current Chemistry Letters, 1(1), 13-20. [Link]

-

Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]

-

Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphine-PSL. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Image]. Retrieved from [Link]

-

Popadyuk, I. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 820. [Link]

-

Popadyuk, I. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

- Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (US20210009566A1).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 9. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dau.url.edu [dau.url.edu]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 1-(Pyridin-2-yl)-1H-pyrazol-4-amine: A Technical Guide for Preclinical Investigation

Foreword: Unveiling Opportunity in a Novel Scaffold

In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the dawn of new therapeutic possibilities. The molecule 1-(pyridin-2-yl)-1H-pyrazol-4-amine presents such a confluence, wedding the well-documented biological versatility of the pyrazole nucleus with the influential pyridine motif. While this specific entity remains largely unexplored in peer-reviewed literature, its structural components suggest a high probability of significant biological activity.

This guide is designed for researchers, scientists, and drug development professionals. It is not a retrospective account of established knowledge, but a forward-looking roadmap for the systematic investigation of this promising, yet enigmatic, compound. We will dissect the molecule's constituent parts, hypothesize its potential biological roles based on robust evidence from analogous structures, and provide a comprehensive, step-by-step framework for its synthesis and preclinical evaluation.

Deconstructing the Scaffold: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from its core components: the pyrazole ring, the pyridine ring, and the 4-amino-pyrazole substructure.

-

The Pyrazole Core: Pyrazole and its derivatives are cornerstones of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle is a versatile scaffold known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions make it a highly valuable component in drug design.

-

The Pyridine Moiety: The inclusion of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It often enhances solubility and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The 2-substitution pattern, as seen in our target molecule, positions the nitrogen atom to potentially chelate metal ions or form critical hydrogen bonds within enzyme active sites.

-

The 4-Aminopyrazole Substructure: The position of the amino group on the pyrazole ring is critical. 4-aminopyrazoles are recognized as important pharmacophores, particularly in the development of kinase inhibitors.[3] This is because the amino group can act as a key hydrogen bond donor, anchoring the molecule to the hinge region of a kinase active site.

Given these features, we hypothesize that this compound is a prime candidate for investigation as a modulator of protein kinases, with potential applications in oncology and inflammatory diseases.

Hypothesized Biological Activity: A Focus on Kinase Inhibition

The convergence of the 4-aminopyrazole and pyridine motifs strongly suggests that protein kinases are a primary target class for this compound. Many successful kinase inhibitors incorporate similar N-heterocyclic structures to engage with the ATP-binding pocket.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have shown potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of our target molecule makes CDKs a logical first choice for screening.

-

Receptor-Interacting Protein Kinase 1 (RIPK1): 1H-Pyrazol-3-amine derivatives have been identified as novel, selective, and orally available RIPK1 inhibitors with potential for treating inflammatory diseases.

-

Other Kinases: The broader pyrazole scaffold has been implicated in the inhibition of a wide range of kinases, including p38 MAPK and VEGFR-2.[3]

A comprehensive initial screening against a panel of cancer- and inflammation-related kinases is therefore a logical starting point.

A Proposed Research and Evaluation Workflow

This section outlines a detailed, multi-stage workflow for the synthesis, in vitro screening, and preliminary in vivo evaluation of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for the synthesis of substituted pyrazoles.

Step-by-Step Protocol:

-

Synthesis of 1-(pyridin-2-yl)-1H-pyrazole: React 2-hydrazinopyridine with a suitable three-carbon synthon, such as malondialdehyde or a derivative, under acidic conditions.

-

Nitration of the Pyrazole Ring: Regioselectively nitrate the 1-(pyridin-2-yl)-1H-pyrazole at the 4-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid).

-

Reduction of the Nitro Group: Reduce the 4-nitro group to the corresponding 4-amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via NMR, mass spectrometry, and HPLC.

Caption: Tiered workflow for the in vitro biological evaluation.

Preliminary In Vivo Assessment

Should in vitro studies yield a potent and selective kinase inhibitor with a clear cellular mechanism of action, preliminary in vivo studies can be considered.

-

Maximum Tolerated Dose (MTD) Study: Determine the MTD in a rodent model to establish a safe dose range for efficacy studies.

-

Xenograft Tumor Model: If the compound shows promising anticancer activity, evaluate its ability to inhibit tumor growth in a mouse xenograft model using a relevant cancer cell line.

-

Carrageenan-Induced Paw Edema Model: For compounds with anti-inflammatory activity, assess their efficacy in this standard in vivo model of acute inflammation. [2]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example Data Summary for In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT116 | Colon | |

| ... | ... |

Table 2: Example Data Summary for Kinase Inhibition

| Kinase | IC50 (nM) |

| CDK2 | |

| RIPK1 | |

| ... |

Conclusion: A Call to Investigation

The compound this compound stands as a molecule of significant, yet unrealized, potential. Its structural motifs are strongly suggestive of kinase inhibitory activity, with possible applications in oncology and inflammatory disease. The workflows and protocols outlined in this guide provide a robust framework for the systematic exploration of this compound's biological activity. It is our hope that this document will catalyze research into this and similar novel scaffolds, ultimately contributing to the discovery of new and effective therapeutic agents.

References

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP9BIXsyBoorMM6O6OBhl-Edb2YN1TjH2UDTtev2fmy2YVnsLIgdQuqkoEQVgG7W1P9oWIFuCkK9LPedFitryHXTiCKZoZCV743PFXov0lgBcJCIgG_5uxuD78dCeLqWHRxoxTSrKdxuHnPWY_hdaUzsAyy_Hmzya9UHjalJkFu1FI8pDK1Gc=]

- Therapeutic Activities of Pyrazole - Abhi Publication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7SV9ngycGnhC_TJzfc-RP7MZcBb1V_Dstu52emOEB6pTrFqnAcN1NLTS_YBZJBhiSLqHPRbvW51WAoO1FOt6tWytiYV9zBWnjdQH3LZPoUJ4EIbpcA_xD6bxZTbPb_-aHSCo5vRwqETQqQ==]

- A Review of the Biological Activity of Amidrazone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8282]

- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3739]

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. [URL: https://www.mdpi.com/1422-0067/24/18/13926]

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/339]

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222718/]

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013,%20Issue%201/RJPT_2020_13_1_25-28.html]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099778/]

- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37049818/]

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [URL: https://www.researchgate.

- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [URL: https://www.researchgate.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrazole-and-its-biological-activity]

- Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24994825/]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329767/]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/8050]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v64-2/15.pdf]

- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

Foreword: The Strategic Importance of the 1-(pyridin-2-yl)-1H-pyrazol-4-amine Scaffold

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine Derivatives

In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds often yields compounds of profound biological significance. The this compound core is a quintessential example of such a synergistic union. Both the pyrazole and pyridine moieties are among the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, celebrated for their ability to engage in a wide array of non-covalent interactions with biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies to access this valuable molecular framework. Moving beyond mere procedural descriptions, we delve into the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis. The methodologies presented herein are designed to be robust, adaptable, and serve as a foundation for the generation of diverse chemical libraries for screening and lead optimization.

Strategy 1: Post-Cyclization C4-Functionalization via Nitration and Reduction

This classical and highly reliable approach involves the initial construction of the 1-(pyridin-2-yl)-1H-pyrazole core, followed by the sequential installation of the C4-amino group. Its primary advantage lies in the use of well-established, high-yielding reactions and readily available starting materials.

Conceptual Workflow

The logic of this pathway is linear: first, the heterocyclic core is assembled. Subsequently, the C4 position, being the most electron-rich and sterically accessible carbon on the pyrazole ring, is functionalized through electrophilic substitution.[4][5] This is achieved by nitration, followed by a straightforward reduction to furnish the target amine.

Caption: Workflow for the C4-Amination via Nitration/Reduction.

Experimental Protocols

Step 1.1: Synthesis of the 1-(pyridin-2-yl)-1H-pyrazole Core

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[6][7] In this case, 2-hydrazinylpyridine serves as the N,N-dinucleophile.

-

Protocol:

-

To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole derivative, 1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add 2-hydrazinylpyridine (1.0-1.1 eq.).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or recrystallization to yield the 1-(pyridin-2-yl)-1H-pyrazole derivative.

-

-

Causality and Field Insights:

-

Solvent Choice: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group to facilitate the initial nucleophilic attack by the hydrazine. Ethanol is a common, less acidic alternative.

-

Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. The reaction conditions, particularly the pH, can influence the regiochemical outcome.[6] Generally, the more basic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first.

-

Step 1.2: Nitration of the Pyrazole Core at C4

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic stabilization of the corresponding sigma complex.[4][5]

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid (or a mixture of nitric acid in acetic anhydride) to 0 °C in an ice bath.[8][9]

-

Slowly add the 1-(pyridin-2-yl)-1H-pyrazole derivative (1.0 eq.) to the cooled nitrating mixture, ensuring the temperature does not rise above 5-10 °C.

-

Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., aqueous NaOH or NH4OH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole.

-

-

Causality and Field Insights:

-

Reaction Conditions: The strongly acidic medium of mixed acids deactivates the pyridine ring towards nitration by protonation, thus ensuring selective functionalization of the pyrazole ring.[5] The choice of nitrating agent and temperature is critical to prevent over-nitration or side reactions.

-

Step 1.3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired primary amine. This is a standard transformation with several reliable methods available.

-

Protocol (Example using Tin(II) Chloride):

-

Suspend the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq.) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq.) and heat the mixture to reflux for 2-4 hours.

-

After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the final this compound.

-

-

Causality and Field Insights:

-

Reducing Agent: Other common methods include catalytic hydrogenation (H2, Pd/C) or using iron powder in acetic acid. The choice of reductant should be guided by the presence of other reducible functional groups in the molecule. SnCl2 is often preferred for its reliability and functional group tolerance in many laboratory settings.[5]

-

Strategy 2: C-N Bond Formation via Palladium-Catalyzed Buchwald-Hartwig Amination

This modern synthetic route offers greater flexibility and modularity. It relies on the formation of a carbon-nitrogen bond between a 4-halopyrazole precursor and an amine source, mediated by a palladium catalyst.[10] This method is particularly powerful for creating analogues with diverse amine substituents.

Conceptual Workflow

The strategy involves preparing a 4-halo-1-(pyridin-2-yl)-1H-pyrazole intermediate. This intermediate then undergoes a Buchwald-Hartwig cross-coupling reaction, a robust and widely applicable method for C-N bond formation.[11][12][13]

Caption: Workflow for C4-Amination via Buchwald-Hartwig Coupling.

Experimental Protocols

Step 2.1: Synthesis of 4-Halo-1-(pyridin-2-yl)-1H-pyrazole

The pyrazole core, synthesized as described in Step 1.1, must first be halogenated at the C4 position.

-

Protocol (for Bromination):

-

Dissolve the 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq.) in a suitable solvent like chloroform, dichloromethane, or acetic acid.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.

-

Stir the mixture for 1-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain the 4-bromo-1-(pyridin-2-yl)-1H-pyrazole.

-

Step 2.2: Buchwald-Hartwig C-N Cross-Coupling

This is the key C-N bond-forming step. The choice of catalyst, ligand, and base is crucial for high yields.

-

Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 4-halo-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq., bromo or iodo derivatives are typically used), a palladium source (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos, 2-10 mol%).[11][13]

-

Add a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5-2.5 eq.).

-

Add the amine source. For the parent 4-amino compound, an ammonia equivalent like benzophenone imine followed by acidic hydrolysis can be used.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

-

-

Causality and Field Insights:

-

Catalyst System: The ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10] The choice of ligand can significantly impact the reaction's scope, especially with challenging substrates.[11][12]

-

Substrate: 4-Iodopyrazoles are generally more reactive than 4-bromopyrazoles, which are more reactive than 4-chloropyrazoles.[12] The reaction conditions may need to be optimized accordingly.

-

Amine Source: While a wide range of primary and secondary amines can be coupled, the use of ammonia itself is challenging. Ammonia surrogates or specialized catalyst systems are often required to synthesize the primary C4-amine.

-

| Parameter | Strategy 1 (Nitration/Reduction) | Strategy 2 (Buchwald-Hartwig) |

| Versatility | Low (Primarily for parent amine) | High (Many different amines can be coupled) |

| Step Count | 3 steps from starting materials | 3 steps from starting materials |

| Reagents | Inexpensive, classical reagents | Requires expensive Pd catalysts and ligands |

| Conditions | Strong acids, potentially harsh | Milder, but requires inert atmosphere |

| Key Challenge | Handling of nitrating mixtures | Catalyst optimization, inert conditions |

Strategy 3: Direct Construction of the 4-Aminopyrazole Ring

This elegant approach builds the pyrazole ring with the C4-amino functionality already incorporated into one of the precursors. The most common method involves the cyclocondensation of a hydrazine with a β-ketonitrile derivative.[14]

Conceptual Workflow

This strategy is highly convergent, forming the substituted heterocyclic core in a single key step. It relies on the reaction of 2-hydrazinylpyridine with a three-carbon synthon that contains a nitrile group, which ultimately becomes the C4-amino group after cyclization and tautomerization (though in a 1-substituted pyrazole, the amine is fixed).

Caption: Workflow for Direct Synthesis of the 4-Aminopyrazole Ring.

Experimental Protocol

-

Protocol:

-

Combine 2-hydrazinylpyridine (1.0 eq.) and a suitable β-functionalized acrylonitrile, such as (ethoxymethylene)malononitrile, or a β-ketonitrile (1.0 eq.) in a solvent like ethanol.[14]

-

Add a catalytic amount of a base, such as piperidine or triethylamine, if required.

-

Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the solid by filtration or concentrate the mixture and purify by column chromatography or recrystallization.

-

-

Causality and Field Insights:

-

Mechanism: The reaction typically proceeds via an initial Michael addition or condensation of the hydrazine onto the β-carbon of the acrylonitrile or β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack onto the nitrile carbon.

-

Substrate Scope: This method is highly effective and provides direct access to 5-aminopyrazoles (which are named as 4-amino when the N1 is substituted). The diversity of the final product is dictated by the availability of the starting β-ketonitrile precursors. This route is often the most efficient for accessing the parent this compound.

-

Conclusion

The synthesis of this compound derivatives can be accomplished through several robust and reliable strategies. The classical nitration/reduction pathway (Strategy 1) is dependable for accessing the parent amine using inexpensive reagents. For generating diverse libraries with various C4-amino substituents, the Buchwald-Hartwig amination (Strategy 2) offers unparalleled modularity and scope, albeit at a higher cost. Finally, the direct cyclocondensation with β-ketonitriles (Strategy 3) represents the most convergent and often most efficient route for specific targets where the appropriate precursors are available. The selection of the optimal synthetic route will depend on the specific target molecule, available starting materials, desired scale, and the need for analogue synthesis.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(3), 187-199. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10237-10247. [Link]

-

Joule, J. A., & Mills, K. (2018). Heterocyclic Chemistry. Wiley. [Link]

-

Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4569. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2015). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 20(7), 12596-12610. [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(6), 513-521. [Link]

-

Makhova, N. N., Belyakov, P. A., & Arakelova, E. B. (2016). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 52(6), 347-371. [Link]

-

Brain, E. G., & Finar, I. L. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 2435-2441. [Link]

-

Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4569. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10237-10247. [Link]

-

Lee, D., Kim, H., & Lee, S. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4569. [Link]

-

Sharma, V., Kumar, V., & Kumar, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

Bio, A., & Gu, Z. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 169-175. [Link]

-

Al-Zaydi, K. M. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 59(10), 1132-1138. [Link]

-

Garg, M., & Scott, P. J. H. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(16), 7119-7125. [Link]

-

Quiroga, J., Portilla, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1438-1469. [Link]

-

Kumar, A., & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

-

El-Toukhi, H. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 93. [Link]

-

Kumar, D., & Singh, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Sauthof, L., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

-

Beloglazkina, E. K., Korablina, D. D., & Vorozhtsov, N. I. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Journal of Taibah University for Science, 11(6), 1049-1057. [Link]

-

Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(10), 2977. [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

Sources

- 1. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(pyridin-2-yl)-1H-pyrazol-4-amine

Introduction

1-(pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring both a pyridine and a pyrazole ring system, along with a primary amine, suggests potential applications in drug development and as a ligand in coordination chemistry. A thorough spectroscopic analysis is paramount for the unambiguous confirmation of its molecular structure, purity, and electronic properties. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established principles and data from closely related structures.

Molecular Structure and Analytical Workflow

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical and systematic workflow. The primary spectroscopic techniques employed are complementary, each providing unique insights into the molecular architecture.

Caption: Analytical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

-

¹H NMR Spectroscopy:

-

The spectrum should be acquired on a 300 MHz or higher field spectrometer.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, direct infusion via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be employed.

-

For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques, where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and its characteristic fragments.

-

Spectroscopic Data Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental spectra for this compound, we will refer to the published data for the structurally similar compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, to predict the chemical shifts[1]. The ferrocenyl group at the 3-position will induce some differences in the electronic environment compared to a proton, but the general regions and splitting patterns for the pyridyl and pyrazolyl protons will be comparable.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine-H6 | ~8.4-8.2 | ddd | ~5.0, 2.0, 0.9 |

| Pyridine-H3 | ~8.1-7.9 | dt | ~8.5, 1.0 |

| Pyridine-H4 | ~7.8-7.6 | d | ~0.8 |

| Pyridine-H5 | ~7.2-7.0 | ddd | ~7.4, 5.0, 1.1 |

| Pyrazole-H3 | ~7.7-7.5 | s | - |

| Pyrazole-H5 | ~6.0-5.8 | s | - |

| NH₂ | ~4.0-3.5 | br s | - |

-

Rationale:

-

The protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the H6 position, being adjacent to the nitrogen, will be the most deshielded[1].

-

The protons on the pyrazole ring will also appear in the aromatic region, with their exact shifts influenced by the substituents.

-

The amine protons (NH₂) are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. This peak would disappear upon the addition of D₂O.

-

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~155 |

| Pyrazole-C5 | ~152 |

| Pyridine-C6 | ~150 |

| Pyrazole-C4 | ~147 |

| Pyridine-C4 | ~139 |

| Pyridine-C3 | ~120 |

| Pyridine-C5 | ~114 |

| Pyrazole-C3 | ~87 |

-

Rationale:

-

The carbon atoms of the heterocyclic rings will resonate in the downfield region of the spectrum.

-

The carbon attached to the amino group (Pyrazole-C4) is expected to be significantly deshielded.

-

The chemical shifts are based on the data for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and may vary for the target compound[1].

-

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3250 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C=N and C=C Stretch (Aromatic Rings) | 1600-1450 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

-

Rationale:

-

The presence of a primary amine will give rise to two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.

-

The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

The absorptions due to C=C and C=N stretching within the pyridine and pyrazole rings will be observed in the 1600-1450 cm⁻¹ region.

-

A strong band corresponding to the C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹.

-

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and information about the fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 160.0749 |

| [M+H]⁺ | 161.0822 |

| [M+Na]⁺ | 183.0641 |

Data obtained from PubChem[2]

-

Rationale:

-

The molecular formula of this compound is C₈H₈N₄, giving a monoisotopic mass of approximately 160.07 g/mol [2].

-

In ESI-MS, the protonated molecule [M+H]⁺ at m/z 161.08 is expected to be the base peak.

-

Common fragmentation pathways for pyrazole derivatives can involve the loss of small molecules like HCN or N₂. The fragmentation of the pyridine ring is also a possibility.

-

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. While experimental data for this specific molecule is not yet publicly available, the predictions and interpretations presented herein, based on established spectroscopic principles and data from closely related compounds, offer a robust framework for its characterization. The provided protocols and analyses will serve as a valuable resource for researchers and scientists working on the synthesis and application of this and similar heterocyclic compounds. The actual acquisition and publication of the experimental spectra for this compound would be a valuable contribution to the chemical sciences.

References

-

Hiscock, J. R., et al. (2019). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1478–1482. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pyridinyl-Pyrazole Scaffold: A Technical Guide to Unveiling Therapeutic Kinase Targets

Abstract

The 1-(pyridin-2-yl)-1H-pyrazol-4-amine scaffold represents a privileged structure in medicinal chemistry, poised at the intersection of proven pharmacophores for potent and selective kinase inhibition. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this compound class. We will delve into the rationale behind prioritizing specific kinase families, explore the intricate signaling pathways they govern, and provide detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies. This document is designed not as a rigid template, but as an adaptable strategic blueprint for navigating the complexities of modern drug discovery.

Introduction: The Rationale for Investigating this compound

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors (PKIs), frequently serving as a bioisosteric replacement for the adenine group of ATP and enabling critical hydrogen bond interactions within the kinase hinge region.[1] Its fusion with a pyridine ring, as seen in this compound, creates a unique electronic and steric profile that can be exploited for achieving high affinity and selectivity against a multitude of kinase targets implicated in oncology and inflammatory diseases.[2][3][4]

Numerous clinically evaluated and approved drugs feature a pyrazole core, underscoring its significance. For instance, Ruxolitinib, a potent JAK1/2 inhibitor, and Tozasertib, an Aurora kinase inhibitor, both incorporate this key heterocyclic motif.[1][5] The inherent versatility of the pyrazole scaffold allows for substitutions that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for novel therapeutic development.[6] This guide will, therefore, focus on a hypothesis-driven approach to systematically identify the most probable kinase targets for this compound.

High-Probability Therapeutic Target Classes

Based on extensive structure-activity relationship (SAR) data from existing pyrazole-based inhibitors, we can logically prioritize several kinase families as potential targets for this compound.[1][2][6]

Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, playing a central role in immune response and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms. Several approved and clinical-stage JAK inhibitors, such as Ruxolitinib and Baricitinib, feature a pyrazole core, making this family a primary area of investigation.[1]

Aurora Kinases (AURK)

Aurora kinases (Aurora A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, correlating with poor prognosis. The development of Aurora kinase inhibitors is a key strategy in oncology, and pyrazole-containing compounds like Tozasertib have demonstrated significant efficacy.[1][5][7]

Receptor Tyrosine Kinases (RTKs)

This large family of cell surface receptors, including VEGFR, EGFR, and PDGFR, are pivotal in controlling cell growth, differentiation, and angiogenesis.[6][8] Aberrant RTK signaling is a frequent driver of tumorigenesis. The pyrazole scaffold has been successfully incorporated into inhibitors targeting these kinases, making them a plausible target class.[8][9]

Other Serine/Threonine Kinases

The versatility of the pyrazole scaffold extends to other critical serine/threonine kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs) and Akt (Protein Kinase B).[2][5][10] Compounds containing pyrazole moieties have shown potent inhibitory activity against these targets, highlighting them as worthy of investigation.[1][9]